4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is benzonitrile, a benzene ring with a nitrile group ($$-\text{C}\equiv\text{N}$$) at position 1. Numbering the ring positions places the trifluoromethyl group ($$-\text{CF}_3$$) at position 2 and the cyclopropyl(hydroxy)methyl group ($$-\text{CH}(\text{OH})\text{-cyclopropyl}$$) at position 4. The full systematic name is 4-[(hydroxy)(cyclopropyl)methyl]-2-(trifluoromethyl)benzonitrile .
Key naming considerations include:
- Cyclopropyl(hydroxy)methyl : The hydroxymethyl group ($$-\text{CH}_2\text{OH}$$) is modified by a cyclopropyl substituent on the methyl carbon, creating a branched alkyl chain.
- Trifluoromethyl : The $$-\text{CF}_3$$ group is treated as a single substituent with priority over the nitrile group due to its higher atomic mass.
The compound’s CAS registry number, 1830333-73-7 , ensures unambiguous identification in chemical databases.
Molecular Geometry and Stereochemical Considerations
The molecule’s geometry is influenced by steric and electronic factors:
- Benzene Ring : The aromatic ring adopts a planar hexagonal geometry, with bond angles of 120° between adjacent carbons.
- Trifluoromethyl Group : The $$-\text{CF}_3$$ substituent exhibits a tetrahedral geometry, with C–F bond lengths of approximately 1.33 Å and F–C–F angles of 109.5°.
- Cyclopropyl(hydroxy)methyl : The cyclopropane ring introduces significant angle strain (60° internal angles vs. the ideal 109.5° for sp³ hybridization). The hydroxymethyl group extends outward, creating a chiral center at the methyl carbon bonded to both the hydroxyl and cyclopropyl groups.
Stereochemistry :
The presence of a chiral center at the hydroxymethyl carbon generates two enantiomers. The absolute configuration (R or S) depends on the spatial arrangement of the hydroxyl, cyclopropyl, benzene, and nitrile groups. No crystallographic data currently resolves this configuration, necessitating techniques like circular dichroism or chiral chromatography for stereochemical assignment.
X-ray Crystallographic Analysis
X-ray crystallography remains the gold standard for elucidating molecular geometry, but no published data exists for this specific compound. Insights can be extrapolated from related benzonitrile derivatives:
Properties
Molecular Formula |
C12H10F3NO |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
4-[cyclopropyl(hydroxy)methyl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)10-5-8(3-4-9(10)6-16)11(17)7-1-2-7/h3-5,7,11,17H,1-2H2 |
InChI Key |
RNWHCQASPJYDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to ensure the successful introduction of the trifluoromethyl group.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors.
- Case Study : Research indicates that compounds with trifluoromethyl groups exhibit enhanced metabolic stability and bioavailability. This compound could serve as a lead structure for developing new drugs targeting specific pathways in diseases such as cancer and neurological disorders .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it valuable in the synthesis of more complex molecules.
- Synthesis Examples :
- It can be utilized in the synthesis of biologically active compounds, including g-secretase inhibitors, which are relevant in Alzheimer's disease research .
- The compound's reactivity allows it to participate in nucleophilic substitutions and coupling reactions, leading to the formation of novel derivatives with enhanced properties .
Materials Science
The unique properties of this compound make it suitable for applications in materials science. Its fluorinated structure may impart desirable characteristics such as hydrophobicity and thermal stability.
- Potential Applications :
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with two closely related analogs: 4-Hydroxy-2-(trifluoromethyl)benzonitrile () and 4-(1-(Trifluoromethyl)cyclopropyl)benzonitrile ().
Key Observations:
Substituent Complexity :
- The target compound’s CH(OH)cyclopropyl group introduces both hydrophilicity (via -OH) and lipophilicity (via cyclopropane), balancing solubility and membrane permeability. In contrast, 4-Hydroxy-2-(trifluoromethyl)benzonitrile lacks steric bulk, favoring higher aqueous solubility .
- 4-(1-(Trifluoromethyl)cyclopropyl)benzonitrile replaces the hydroxyl with a CF₃-substituted cyclopropane, enhancing electron-withdrawing effects and lipophilicity but reducing hydrogen-bonding capacity .
The CF₃-cyclopropyl analog (MW = 212.19) is more lipophilic (predicted logP ~3.2) compared to the target (predicted logP ~2.5) due to the absence of a polar hydroxyl group.
Reactivity and Metabolic Considerations
- Hydroxyl Group: The hydroxyl in the target compound and 4-Hydroxy-2-(trifluoromethyl)benzonitrile serves as a site for phase II metabolism (e.g., glucuronidation), which may shorten half-life compared to non-hydroxylated analogs .
- Trifluoromethyl Effects : The -CF₃ group in all three compounds enhances electronegativity, influencing binding interactions in biological targets (e.g., enzyme active sites).
Biological Activity
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile, with the chemical formula C12H10F3NO and a molecular weight of 241.21 g/mol, is a compound of growing interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability. The cyclopropyl group contributes to the compound's unique conformational properties, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in various biochemical pathways. Notably, compounds with similar structures have been shown to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and cancer biology .
Inhibition Studies
Recent studies have highlighted the potency of related compounds in inhibiting BCAT1 and BCAT2, which are implicated in several cancer types. For instance, BAY-069, a structurally related compound, demonstrated significant cellular activity against these targets .
Table 1: Inhibition Potency of Related Compounds
Cancer Cell Lines
In vitro studies using various cancer cell lines have demonstrated that compounds similar to this compound exhibit cytotoxic effects. For example, a study on human melanoma cells showed that treatment with a trifluoromethyl-substituted benzonitrile resulted in significant cell death through apoptosis .
Pharmacokinetics
Pharmacokinetic studies indicate that the presence of the trifluoromethyl group enhances the bioavailability of these compounds. Research has shown that such modifications can lead to improved absorption and distribution in biological systems .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the benzonitrile scaffold can greatly influence biological activity. For instance, ortho-substitution patterns were found to enhance binding affinity for target enzymes like BCAT1 .
Table 2: SAR Insights on Benzonitrile Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
